

Application Notes and Protocols for In Vivo Efficacy Testing of (S)-(-)-Itraconazole

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Compound of Interest

Compound Name: *Itraconazole, (S)-(-)-*

Cat. No.: *B13580542*

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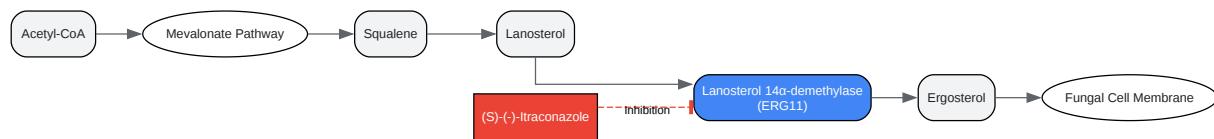
Introduction

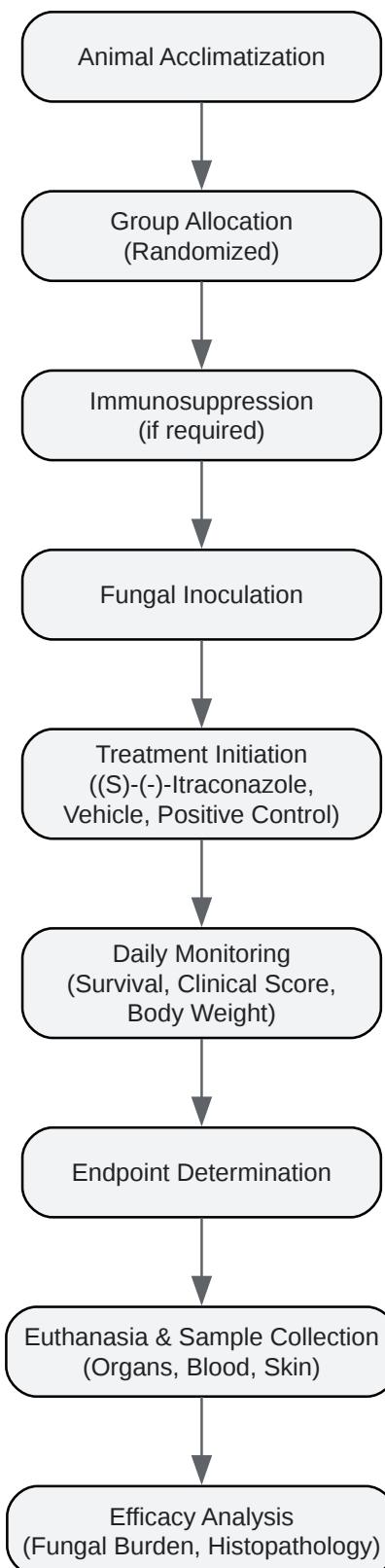
Itraconazole is a broad-spectrum triazole antifungal agent that functions by inhibiting lanosterol 14 α -demethylase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.^{[1][2][3]} Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.^{[1][4]} Itraconazole is a chiral molecule with three stereocenters, resulting in eight possible stereoisomers.^[1] Commercially available itraconazole is a racemic mixture of four diastereomers.^[1] Preclinical and clinical research has indicated that the metabolism and potency of itraconazole can be stereoselective.^{[5][6]} This highlights the importance of evaluating the efficacy of individual enantiomers, such as (S)-(-)-Itraconazole, to potentially enhance therapeutic outcomes and reduce off-target effects.

These application notes provide detailed protocols for the in vivo experimental design to test the efficacy of (S)-(-)-Itraconazole against common fungal pathogens. The protocols described herein cover systemic candidiasis, pulmonary aspergillosis, and dermatophytosis models.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

(S)-(-)-Itraconazole, like other azole antifungals, targets the fungal enzyme lanosterol 14 α -demethylase (encoded by the ERG11 gene).[1][4] This enzyme is a key component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, (S)-(-)-Itraconazole blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a deficiency of ergosterol in the fungal cell membrane. This disruption of membrane structure and function results in the inhibition of fungal growth and replication.[1][4]



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